

Chemical structure and properties of AF267B

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Compound of Interest

Compound Name: Ngx-267

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AF267B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF267B, also known as NGX267, is a selective M1 muscarinic acetylcholine receptor (mAChR) agonist that has been investigated for its therapeutic potential in Alzheimer's disease. As a rigid analog of acetylcholine, AF267B was designed to target the M1 receptor, which is abundantly expressed in the cortex and hippocampus and plays a crucial role in memory and learning. This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies of AF267B.

Chemical Structure and Physicochemical Properties

AF267B is chemically identified as (S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one. Its structure features a spirocyclic core, which contributes to its rigidity and receptor selectivity.

Property	Value	Source
IUPAC Name	(2S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one	PubChem
Synonyms	NGX267, NI004	Alzheimer's Drug Discovery Foundation[1]
Molecular Formula	C ₁₀ H ₁₈ N ₂ OS	PubChem
Molecular Weight	214.33 g/mol	PubChem
Canonical SMILES	CCC1C(=O)NC2(CCN(C)CC2)S1	PubChem

Note: Specific quantitative data for properties such as pKa and aqueous solubility are not readily available in publicly accessible literature.

Pharmacological Properties

AF267B is characterized as a selective agonist for the M1 muscarinic receptor. While its selectivity is a key feature, it has been noted to also activate M3 and M5 receptor subtypes.[2]

Parameter	Value	Species/System
Receptor Target	M1 Muscarinic Acetylcholine Receptor (Primary)	In vitro and in vivo studies
Binding Affinity (K _i)	Data not publicly available	-
Functional Activity (EC ₅₀)	Data not publicly available	-

Note: Despite numerous mentions of its M1 selectivity, specific quantitative binding affinity (K_i) or functional potency (EC₅₀) values for AF267B across the five muscarinic receptor subtypes (M1-M5) are not available in the reviewed literature.

Pharmacokinetics

Preclinical studies have indicated that AF267B possesses favorable pharmacokinetic properties, including high oral bioavailability and significant penetration of the blood-brain barrier.^{[3][4]}

Parameter	Value	Species
Oral Bioavailability	Described as "high"	Preclinical models
Brain Penetration	Shows a "remarkable preference for the brain vs. plasma"	Preclinical models
Cmax, Tmax, Half-life	Data not publicly available	-

Note: While qualitatively described as having high bioavailability and brain penetration, specific quantitative pharmacokinetic parameters for AF267B are not detailed in the available literature.

Mechanism of Action and Signaling Pathways

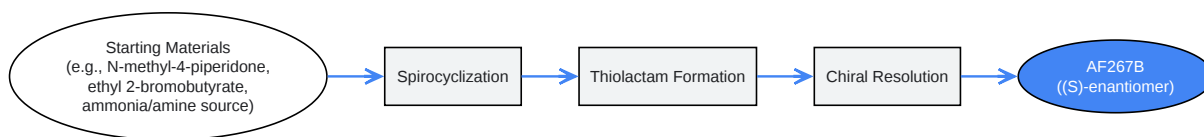
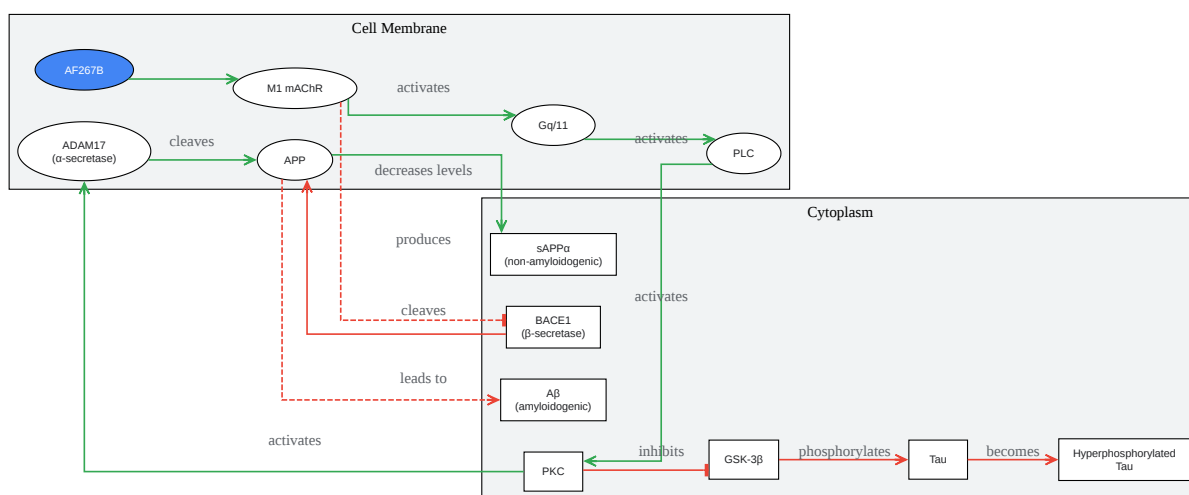
AF267B exerts its effects primarily through the activation of the M1 muscarinic acetylcholine receptor, which is coupled to the Gq/11 family of G proteins. This initiates a signaling cascade that has been shown to be beneficial in the context of Alzheimer's disease pathology.

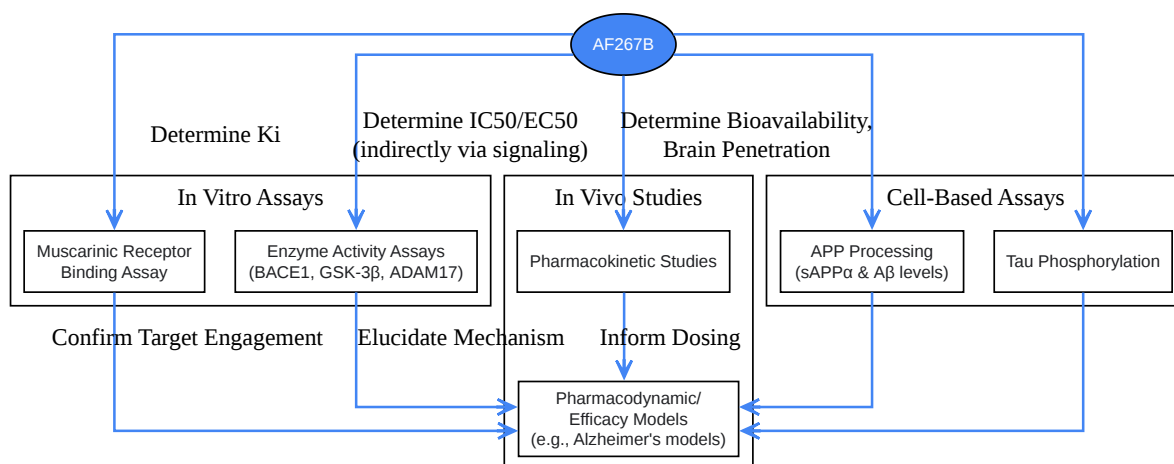
Amyloid- β Pathology Modulation

Activation of the M1 receptor by AF267B promotes the non-amyloidogenic processing of amyloid precursor protein (APP). This is achieved through the activation of α -secretase (ADAM17/TACE), which cleaves APP within the amyloid- β (A β) sequence, thus precluding the formation of A β peptides.^[3] Concurrently, AF267B has been shown to decrease the levels of β -secretase (BACE1), the enzyme that initiates the amyloidogenic pathway.

Tau Pathology Modulation

The signaling cascade initiated by AF267B also influences tau pathology. Activation of protein kinase C (PKC) and subsequent inhibition of glycogen synthase kinase 3 β (GSK-3 β) leads to a reduction in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.





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